6-(Hydroxymethyl)picolinonitrile

Descripción general

Descripción

“6-(Hydroxymethyl)picolinonitrile” is a chemical compound with the CAS number 50501-38-7 . It is used as a high-quality reference standard .

Molecular Structure Analysis

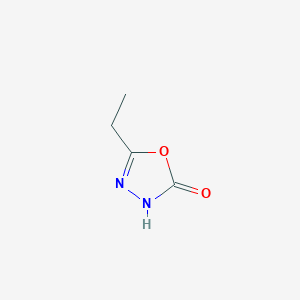

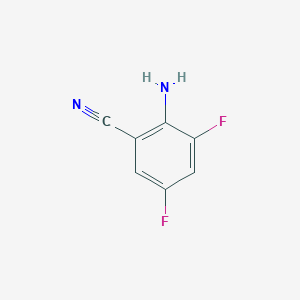

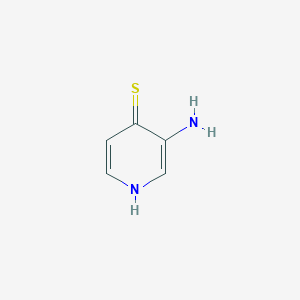

The molecular structure of “6-(Hydroxymethyl)picolinonitrile” is represented by the linear formula C7H6N2O . The InChI code for this compound is 1S/C7H6N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,5H2 .Physical And Chemical Properties Analysis

“6-(Hydroxymethyl)picolinonitrile” is a solid compound . It has a molecular weight of 134.14 . The compound should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Application in Medicinal and Pharmaceutical Chemistry

- Summary of the application : The compound “6-(Hydroxymethyl)picolinonitrile” can be used in the hydroxymethylation of drugs, prodrugs, drug metabolites, and other therapeutic compounds . This process can enhance the drug’s interaction with the active site and can be employed as an intermediary in synthesizing other therapeutic agents .

- Methods of application or experimental procedures : Hydroxymethylation is a simple chemical reaction that allows the addition of the -CH2OH group to some starting materials, such as alkanes and aromatic acidic compounds . This is carried out by employing normally aqueous formaldehyde (37–41%) in a basic medium . Some hydroxymethylation reactions use metal catalysts and paraformaldehyde .

- Results or outcomes obtained : The hydroxymethyl derivative can result in more active compounds than the parent drug as well as increase the water solubility of poorly soluble drugs . A successful compound synthesized by a research group used for the treatment of neglected diseases was created from the hydroxymethylation of its parent drug .

Application in the Synthesis of Metal-Organic Frameworks (MOFs)

- Summary of the application : “6-(Hydroxymethyl)picolinonitrile” could potentially be used as an organic linker in the synthesis of MOFs . MOFs are hybrid materials that contain unique characteristics for biomedical applications such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions .

- Methods of application or experimental procedures : MOFs are assembled through the interconnection of organic linkers with metal nodes . The engineering of an MOF for biomedical applications requires versatile linkers with acceptable symmetry . “6-(Hydroxymethyl)picolinonitrile” could potentially serve as such a linker.

- Results or outcomes obtained : MOFs have found applications in many areas including drug delivery, gas storage, CO2 capture, catalysis, bioimaging, separation, biosensors, membranes, sensing, molecular recognition, and clean energy .

Application in the Synthesis of Anthraquinones

- Summary of the application : “6-(Hydroxymethyl)picolinonitrile” could potentially be used in the synthesis of anthraquinones . Anthraquinones derived from filamentous fungi are a distinct large group of polyketides containing compounds which feature a common 9,10-dioxoanthracene core . A considerable number of reported anthraquinones and their derivatives have shown significant biological activities as well as highly economical, commercial, and biomedical potentialities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities .

- Methods of application or experimental procedures : The derivatives of anthraquinones are generated through enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives .

- Results or outcomes obtained : The synthesized anthraquinones and their derivatives have shown significant biological activities .

Application in the Production of Phenolic Resin

- Summary of the application : “6-(Hydroxymethyl)picolinonitrile” could potentially be used in the production of phenolic resin . Phenolic resin is a polymeric compound obtained by polycondensation of a phenolic compound and an aldehyde compound under acidic or basic conditions .

- Methods of application or experimental procedures : The prepared resin is classified into two types: thermoplastic phenol resin and thermosetting phenol resin .

- Results or outcomes obtained : Phenolic resin is widely used in wood processing, foundry processing, electrical insulation, the automotive industry, and other fields .

Safety And Hazards

Propiedades

IUPAC Name |

6-(hydroxymethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXYECKZHAPGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

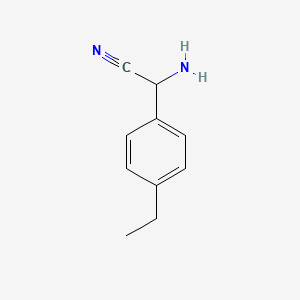

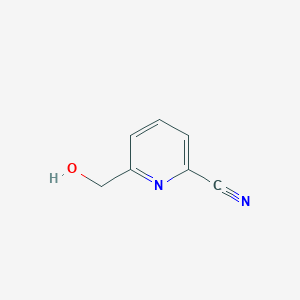

C1=CC(=NC(=C1)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563700 | |

| Record name | 6-(Hydroxymethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Hydroxymethyl)picolinonitrile | |

CAS RN |

50501-38-7 | |

| Record name | 6-(Hydroxymethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.